4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid
Description
Properties
IUPAC Name |
4-[[[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-29-17-8-6-15(7-9-17)18-10-11-20(26)24(23-18)13-19(25)22-12-14-2-4-16(5-3-14)21(27)28/h2-11H,12-13H2,1H3,(H,22,25)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRARQZAHAJQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid typically involves multiple steps. One common approach is the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or phosphorus oxychloride (POCl3) . This method allows for the formation of the pyridazinone core, which is then further functionalized to introduce the benzoic acid and methylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
The structural and functional uniqueness of 4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid is best understood through comparisons with analogous pyridazinone derivatives. Below is a detailed analysis:
Structural Analogues and Key Differences
| Compound Name | Core Structure | Substituents | Key Functional Groups | Biological Activity |
|---|---|---|---|---|
| Target Compound | Pyridazinone | 4-(Methylsulfanyl)phenyl, benzoic acid | Carboxylic acid, acetamide, methylsulfanyl | Potential enzyme inhibition, antimicrobial (hypothesized) |
| N-(6-Methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide () | Pyridazinone | 4-(Methylsulfanyl)phenyl, methoxypyridine | Methoxy, acetamide | Antimicrobial, anti-inflammatory |
| 4-({[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid () | Pyridazinone | 3-Methoxyphenyl, butanoic acid | Carboxylic acid, methoxy | Antitumor, anti-inflammatory |
| N-(3-Methoxypropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide () | Pyridazinone | 4-(Methylsulfanyl)phenyl, methoxypropyl | Methoxypropyl, acetamide | Not reported (structural focus) |
Key Observations:
Substituent Effects: The methylsulfanyl group in the target compound and derivatives may enhance lipophilicity and membrane permeability compared to methoxy or hydroxy analogues (e.g., ) .
Biological Activity Trends: Pyridazinones with electron-withdrawing groups (e.g., carboxylic acids in the target compound and ) often exhibit stronger enzyme inhibition due to enhanced hydrogen bonding . Methylsulfanyl-containing compounds (e.g., target compound and ) show broader antimicrobial activity compared to methoxy analogues .
Biological Activity
The compound 4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid (CAS Number: 1282142-70-4) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a pyridazine ring, a methylsulfanyl group, and an amino acid derivative, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O4S |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 1282142-70-4 |
The presence of the pyridazine core and the methylsulfanyl group indicates potential for various biological activities, including antimicrobial, antioxidant, and neuroprotective effects.
Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities:
- Antioxidant Activity : Compounds containing methylsulfanyl groups have shown potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Antimicrobial Properties : The pyridazine ring system is associated with antimicrobial activity, making this compound a candidate for further exploration in treating infections.
- Neuroprotective Effects : Derivatives of beta-alanine, which are present in the structure of this compound, have been linked to neuroprotection, indicating potential applications in neurodegenerative diseases.
Antioxidant Activity
A study on similar methylsulfanyl-containing compounds demonstrated their ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.
Antimicrobial Efficacy
Research has indicated that pyridazine derivatives can inhibit bacterial growth. In vitro tests showed that compounds similar to this compound exhibited significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Neuroprotective Studies
In animal models, beta-alanine derivatives have been shown to mitigate neuronal damage caused by excitotoxicity. This suggests that the compound may have potential applications in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
Q & A
Q. What controls are essential in biological assays to ensure data reproducibility?
- Positive controls : Include celecoxib (COX-2 inhibition) or dexamethasone (anti-inflammatory) .
- Solvent controls : Match DMSO concentrations across all samples (≤0.1% v/v) .
- Cell viability controls : Use MTT assays to rule out cytotoxicity at tested concentrations .
Data Contradiction Analysis
Q. Why might enzymatic inhibition data vary between recombinant proteins and cell-based assays?
- Post-translational modifications : Recombinant enzymes lack native glycosylation, altering active site accessibility .
- Cellular uptake limitations : Low permeability may reduce intracellular drug concentration despite high in vitro potency .
- Redox environment : Cellular glutathione may reduce sulfoxide metabolites back to active methylsulfanyl forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
